molecular formula C6H6FNO B13673977 6-Fluoro-1-methylpyridin-2(1H)-one

6-Fluoro-1-methylpyridin-2(1H)-one

Cat. No.: B13673977
M. Wt: 127.12 g/mol
InChI Key: XCTFOLSXSGTSKZ-UHFFFAOYSA-N
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Description

6-Fluoro-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C6H6FNO It is a derivative of pyridine, where the hydrogen atom at the 6th position is replaced by a fluorine atom and the hydrogen atom at the 1st position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-methylpyridin-2(1H)-one using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of fluorinating agents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to 6-fluoro-1-methylpiperidine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 6-fluoro-1-methylpiperidine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-1-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-methylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromo-1-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of fluorine.

    6-Iodo-1-methylpyridin-2(1H)-one: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

6-Fluoro-1-methylpyridin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

6-fluoro-1-methylpyridin-2-one

InChI

InChI=1S/C6H6FNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3

InChI Key

XCTFOLSXSGTSKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC=C1F

Origin of Product

United States

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